molecular formula C28H27FN2O3S B2569533 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892787-27-8

6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2569533
CAS No.: 892787-27-8
M. Wt: 490.59
InChI Key: NUKKRQKZPHSFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative featuring a 1,4-dihydroquinolin-4-one core. Key structural attributes include:

  • Position 3: A 3-methylbenzenesulfonyl group, contributing electron-donating effects and steric bulk.
  • Position 7: A pyrrolidin-1-yl substituent, a five-membered cyclic amine influencing steric and electronic properties.
  • Position 1: A 3-methylbenzyl group, modulating lipophilicity and spatial orientation.

Properties

IUPAC Name

6-fluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-19-7-5-9-21(13-19)17-31-18-27(35(33,34)22-10-6-8-20(2)14-22)28(32)23-15-24(29)26(16-25(23)31)30-11-3-4-12-30/h5-10,13-16,18H,3-4,11-12,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKKRQKZPHSFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials might include fluorinated aromatic compounds, sulfonyl chlorides, and pyrrolidine derivatives. Common synthetic routes could involve:

    Nucleophilic Substitution: Introduction of the fluoro group via nucleophilic substitution reactions.

    Sulfonylation: Reaction of the aromatic ring with sulfonyl chlorides to introduce the sulfonyl group.

    Quinoline Formation: Cyclization reactions to form the quinoline core.

    Pyrrolidine Addition: Introduction of the pyrrolidine moiety through nucleophilic addition or substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the methyl groups.

    Reduction: Reduction reactions might target the sulfonyl group or the quinoline ring.

    Substitution: Various substitution reactions can occur, especially involving the fluoro and sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They might be evaluated for their efficacy in treating various diseases, including infections and cancers.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include DNA gyrase, topoisomerase, or specific protein kinases.

Comparison with Similar Compounds

Structural Variations and Implications

The table below summarizes critical structural differences between the target compound and its analogues:

Compound Name Sulfonyl Group (Position 3) Substituent at Position 7 Benzyl Group (Position 1) Key Hypothetical Effects
Target Compound 3-Methylbenzenesulfonyl Pyrrolidin-1-yl 3-Methylbenzyl Balanced lipophilicity; moderate steric hindrance due to 3-methyl positioning .
3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-4(1H)-quinolinone 3-Chlorobenzenesulfonyl Diethylamino 4-Methylbenzyl Increased electron-withdrawing effects (Cl); flexible diethylamino group may enhance solubility .
6-Fluoro-3-(4-methylphenyl)sulfonyl-1-methyl-7-piperidin-1-yl-quinolin-4-one 4-Methylbenzenesulfonyl Piperidin-1-yl Methyl Reduced steric bulk (methyl vs. benzyl); piperidinyl’s six-membered ring may alter binding pocket interactions .
6-Fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-yl-1-(phenylmethyl)quinolin-4-one 4-Methylbenzenesulfonyl Morpholin-4-yl Phenylmethyl Morpholine’s oxygen atom enables hydrogen bonding; increased polarity .

Key Observations

Sulfonyl Group Modifications: 3-Methylbenzenesulfonyl (target): Electron-donating methyl group enhances stability but reduces electrophilicity compared to 3-chlorobenzenesulfonyl . 4-Methylbenzenesulfonyl (): Altered substituent positioning (para vs. meta) impacts spatial orientation in binding pockets.

Position 7 Substituents: Pyrrolidin-1-yl (target): A five-membered ring offers moderate rigidity and basicity, balancing steric and electronic effects. Diethylamino (): Flexible alkyl chains may enhance solubility but reduce binding specificity. Piperidin-1-yl/Morpholin-4-yl (): Larger six-membered rings (piperidine, morpholine) increase steric bulk; morpholine’s oxygen enables hydrogen bonding but reduces lipophilicity.

Benzyl Group Variations :

  • 3-Methylbenzyl (target) : Meta-methyl positioning minimizes steric clashes compared to 4-methylbenzyl ().
  • 4-Methylbenzyl () : Para-substitution may enhance planarity and π-π stacking in hydrophobic pockets.
  • Methyl () : Simplified structure reduces molecular weight but may compromise binding affinity.

Hypothetical Pharmacological Implications

  • Compound: The 3-chlorobenzenesulfonyl group’s electron-withdrawing properties and diethylamino’s flexibility may improve solubility but reduce metabolic stability.
  • Compounds : Piperidinyl and morpholinyl groups introduce larger, more polar moieties, which could enhance selectivity for hydrophilic binding sites but limit blood-brain barrier permeability.

Biological Activity

6-Fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : Utilizing the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
  • Fluorination : The introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide.
  • Sulfonyl Group Attachment : This involves reacting the quinoline intermediate with a sulfonyl chloride derivative.

These steps highlight the complexity and precision required in synthesizing this compound, which is crucial for its subsequent biological evaluation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may act as an enzyme inhibitor by binding to active or allosteric sites on enzymes, thereby modulating various biochemical pathways. The presence of the fluorine atom and sulfonyl group enhances its binding affinity and specificity, which are critical for its efficacy as a potential therapeutic agent.

Anticancer Potential

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific biological activity of our compound is still under investigation; however, its structural similarities to known anticancer agents suggest a promising potential.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacterial and fungal strains. Further testing is required to establish the spectrum and potency of antimicrobial activity for this specific compound.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureBiological Activity
6-Fluoro-3-(benzenesulfonyl)-1-[(phenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-oneStructureModerate anticancer activity
6-Fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-oneStructureHigh selectivity for certain cancer cell lines

This table highlights how variations in substituent groups can influence biological activity, potentially guiding future synthesis and modification efforts.

Study 1: Anticancer Efficacy

In vitro studies on similar quinoline derivatives showed that they could effectively inhibit tumor growth in xenograft models. The mechanism was attributed to apoptosis induction through caspase activation pathways.

Study 2: Antimicrobial Testing

A series of quinoline-based compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the sulfonamide group significantly enhanced antibacterial efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.